
1-(4-Isopropylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Isopropylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride, also known as IPP, is a chemical compound that has gained attention in the scientific community due to its potential as a drug candidate. IPP is a beta-blocker that has been shown to have potential therapeutic effects in the treatment of cardiovascular diseases, such as hypertension and heart failure. In
Mécanisme D'action
1-(4-Isopropylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride works as a beta-blocker by blocking the beta-adrenergic receptors in the heart and blood vessels. This results in a reduction in heart rate and blood pressure, which can lead to improved cardiac function. This compound also has anti-inflammatory effects, which may contribute to its potential therapeutic effects in the treatment of asthma and COPD.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines in the lungs, which may contribute to its potential as a treatment for asthma and COPD. This compound has also been shown to reduce oxidative stress and improve cardiac function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(4-Isopropylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride is that it has been shown to have a relatively low toxicity profile in animal studies. However, it is important to note that further studies are needed to determine its safety and efficacy in humans. One limitation of this compound is that it is a relatively new compound, and there is limited information available on its potential side effects and long-term effects.
Orientations Futures
There are several potential future directions for research on 1-(4-Isopropylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride. One area of interest is the potential use of this compound as a treatment for asthma and COPD. Further studies are needed to determine its efficacy in humans and to explore its mechanism of action in these conditions. Another potential future direction is the use of this compound in the treatment of heart failure. This compound has been shown to improve cardiac function in animal models, and further studies are needed to determine its potential as a treatment for this condition. Finally, there is also potential for this compound to be used in combination with other drugs to enhance its therapeutic effects. Overall, further research is needed to fully explore the potential of this compound as a drug candidate.
In conclusion, this compound is a promising drug candidate that has potential therapeutic effects in the treatment of cardiovascular diseases, asthma, and COPD. Its mechanism of action as a beta-blocker and anti-inflammatory agent has been well-established in animal studies, and there is potential for further research to explore its safety and efficacy in humans. While there are limitations to the current knowledge on this compound, the potential for future research makes it an exciting area of study in the scientific community.
Méthodes De Synthèse
The synthesis of 1-(4-Isopropylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride involves the reaction of 4-isopropylphenol with 2-methylpiperidine in the presence of a base to form the intermediate 1-(4-isopropylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-one. This intermediate is then reduced with sodium borohydride to produce this compound hydrochloride.
Applications De Recherche Scientifique
1-(4-Isopropylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has been the subject of several scientific studies due to its potential therapeutic effects. It has been shown to have a positive effect on cardiac function and can reduce blood pressure and heart rate. This compound has also been shown to have anti-inflammatory effects and may have potential as a treatment for asthma and chronic obstructive pulmonary disease (COPD).
Propriétés
IUPAC Name |
1-(2-methylpiperidin-1-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2.ClH/c1-14(2)16-7-9-18(10-8-16)21-13-17(20)12-19-11-5-4-6-15(19)3;/h7-10,14-15,17,20H,4-6,11-13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YORPUUWYQOSKSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC(COC2=CC=C(C=C2)C(C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

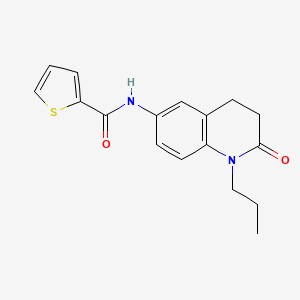
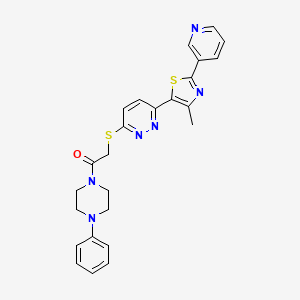
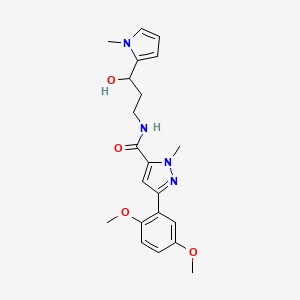
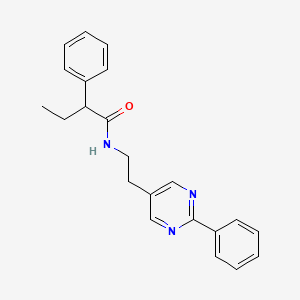
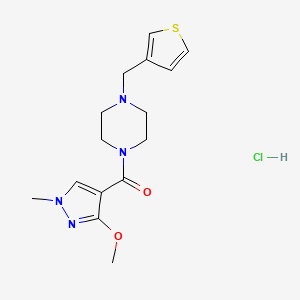

![N-(3-chloro-2-fluorophenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2769096.png)
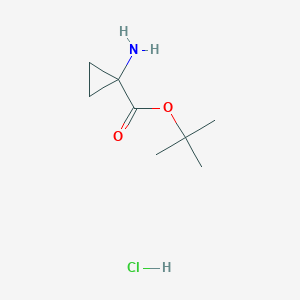

![(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-(4-methylthiadiazol-5-yl)methanone](/img/structure/B2769103.png)
![3-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2769104.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,6-difluorobenzamide](/img/structure/B2769107.png)
![methyl 3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate](/img/structure/B2769110.png)